Cas no 17202-91-4 (Spiro[2.5]octan-1-amine hydrochloride)
Spiro[2.5]octan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Spiro[2.5]octan-1-amine hydrochloride
- spiro[2.5]octan-2-amine;hydrochloride
- F53639
- Z1795817890
- 1-Aminospiro[2.5]octane Hydrochloride
- EN300-124870
- 17202-91-4
- AKOS026744541
- SY116761
- CS-0183370
- F8888-5872
- MFCD23144279
- Spiro[2.5]octan-1-amine HCl
- spiro[2.5]octan-1-aminehydrochloride
- GS-2524
-
- MDL: MFCD23144279
- Inchi: 1S/C8H15N.ClH/c9-7-6-8(7)4-2-1-3-5-8;/h7H,1-6,9H2;1H
- InChI Key: FKSJDWYAZDHIPH-UHFFFAOYSA-N
- SMILES: Cl.NC1CC21CCCCC2
Computed Properties
- Exact Mass: 161.0971272g/mol
- Monoisotopic Mass: 161.0971272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 114
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
Spiro[2.5]octan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM211795-1g |
Spiro[2.5]octan-1-amine hydrochloride |
17202-91-4 | 97% | 1g |
$729 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S881433-5g |
spiro[2.5]octan-1-amine hydrochloride |
17202-91-4 | 95% | 5g |
¥60,480.00 | 2022-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04979-5g |
Spiro[2.5]octan-1-amine hydrochloride |
17202-91-4 | 95% | 5g |
$3500 | 2023-09-07 | |
| Apollo Scientific | OR315179-250mg |
Spiro[2.5]oct-1-ylamine hydrochloride |
17202-91-4 | 95% | 250mg |
£309.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S881433-1g |
spiro[2.5]octan-1-amine hydrochloride |
17202-91-4 | 95% | 1g |
¥13,439.00 | 2022-08-31 | |
| TRC | S308916-100mg |
Spiro[2.5]octan-1-amine Hydrochloride |
17202-91-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | S308916-500mg |
Spiro[2.5]octan-1-amine Hydrochloride |
17202-91-4 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | S308916-1g |
Spiro[2.5]octan-1-amine Hydrochloride |
17202-91-4 | 1g |
$ 570.00 | 2022-06-03 | ||
| Chemenu | CM211795-1g |
Spiro[2.5]octan-1-amine hydrochloride |
17202-91-4 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM211795-5g |
Spiro[2.5]octan-1-amine hydrochloride |
17202-91-4 | 97% | 5g |
$*** | 2023-03-30 |
Spiro[2.5]octan-1-amine hydrochloride Suppliers
Spiro[2.5]octan-1-amine hydrochloride Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Spiro[2.5]octan-1-amine hydrochloride
Recent Advances in Spiro[2.5]octan-1-amine Hydrochloride (CAS: 17202-91-4) Research: A Comprehensive Review
Spiro[2.5]octan-1-amine hydrochloride (CAS: 17202-91-4) is a structurally unique spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents. This research brief synthesizes the latest findings on this compound, focusing on its synthetic methodologies, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of Spiro[2.5]octan-1-amine hydrochloride via a novel palladium-catalyzed spirocyclization approach, achieving a 78% yield with excellent enantioselectivity (ee > 99%). The researchers emphasized the compound's rigid three-dimensional structure as a key advantage for targeting challenging biological targets, particularly G protein-coupled receptors (GPCRs) in the CNS. Molecular docking studies revealed exceptional binding affinity to serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in neuropsychiatric disorders.
In antimicrobial research, a 2024 Nature Communications paper reported that Spiro[2.5]octan-1-amine derivatives exhibited remarkable activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.5 μg/mL. The study identified the spirocyclic amine's ability to disrupt bacterial cell wall biosynthesis through dual inhibition of penicillin-binding protein 2a (PBP2a) and wall teichoic acid synthesis as the mechanism of action. These findings position the compound as a promising lead for next-generation antibiotics.
Pharmacokinetic studies published in Xenobiotica (2024) have provided crucial insights into the ADME (absorption, distribution, metabolism, and excretion) properties of Spiro[2.5]octan-1-amine hydrochloride. The compound demonstrated excellent blood-brain barrier permeability (brain/plasma ratio of 3.2 in rodent models) and favorable metabolic stability (t1/2 = 6.8 hours in human liver microsomes). These characteristics, combined with low cytochrome P450 inhibition potential, make it an attractive candidate for further CNS drug development.
Recent patent filings (WO2024015823, US20240051892) highlight the expanding industrial interest in Spiro[2.5]octan-1-amine hydrochloride derivatives. Pharmaceutical companies are exploring its application in novel antidepressant and anxiolytic formulations, with several candidates currently in preclinical development. The compound's structural flexibility allows for diverse modifications while maintaining the core spirocyclic pharmacophore, enabling optimization of target selectivity and therapeutic index.
Despite these promising developments, challenges remain in large-scale synthesis and formulation optimization. A 2024 Chemical Engineering Journal publication addressed these issues by developing a continuous flow synthesis platform that improved yield to 85% while reducing solvent waste by 60%. This technological advancement significantly enhances the compound's viability for commercial-scale production.
In conclusion, Spiro[2.5]octan-1-amine hydrochloride (17202-91-4) represents a compelling case study in modern medicinal chemistry, demonstrating how structurally innovative scaffolds can address multiple therapeutic needs. The convergence of synthetic methodology improvements, biological activity discoveries, and formulation advancements positions this compound as a molecule of significant interest for both academic research and pharmaceutical development in the coming years.
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